molecular formula C10H15NO3 B12512569 3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione

3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione

Cat. No.: B12512569
M. Wt: 197.23 g/mol
InChI Key: XKHXNEYLUYSDJF-UHFFFAOYSA-N
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Description

3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione is a heterocyclic compound with a unique structure that includes a pyrrolo[1,2-c]oxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydropyrrole derivatives .

Scientific Research Applications

3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione is unique due to its specific ring structure and the presence of a t-butyl group.

Biological Activity

3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione (CAS No. 171284-84-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C10H15NO3, with a molecular weight of 197.23 g/mol. The compound features a pyrrolo[1,2-c]oxazole core which is significant in various biological applications.

PropertyValue
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
CAS Number171284-84-7

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, research highlights its potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting these kinases can lead to reduced proliferation of cancer cells, making this compound a candidate for cancer therapy .

The biological activity of this compound is primarily attributed to its interaction with specific proteins involved in cell signaling pathways. It has been suggested that the compound may induce apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins . This dual action enhances its efficacy as an anticancer agent.

Study on Antitumor Activity

In a study published in MDPI, researchers synthesized various derivatives of pyrrolo[1,2-c]oxazole and evaluated their antitumor properties. The results demonstrated that certain derivatives exhibited potent inhibitory effects on tumor cell lines, suggesting that modifications to the pyrrolo[1,2-c]oxazole structure could enhance biological activity .

In Vivo Studies

Another significant study investigated the in vivo effects of similar compounds on tumor growth in animal models. The results indicated that treatment with these compounds led to a marked reduction in tumor size and improved survival rates among treated subjects compared to control groups . This underscores the potential therapeutic applications of this compound in oncology.

Summary Table of Biological Activities

Activity TypeFindings
AnticancerInhibits CDKs; induces apoptosis
AntimicrobialExhibits antibacterial properties against Gram-negative bacteria
Other Pharmacological EffectsPotential anti-inflammatory effects observed in preliminary studies

Properties

IUPAC Name

3-tert-butyl-3,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole-1,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-10(2,3)9-11-6(8(13)14-9)4-5-7(11)12/h6,9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHXNEYLUYSDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1N2C(CCC2=O)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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